3-fluoro-4-methoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide
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Overview
Description
3-fluoro-4-methoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a thiophene ring attached to a cyclopropyl group, all connected to a benzamide core. The unique structural features of this compound make it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-methoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Cyclopropyl Intermediate: The cyclopropyl group is introduced through a cyclopropanation reaction, often using a diazo compound and a suitable catalyst.
Thiophene Attachment: The thiophene ring is then attached to the cyclopropyl group via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which employs palladium catalysts and boron reagents.
Benzamide Formation: The final step involves the formation of the benzamide core by reacting the intermediate with 3-fluoro-4-methoxybenzoic acid under amide bond-forming conditions, typically using coupling reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-4-methoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzamide core can be reduced to form the corresponding amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of 3-fluoro-4-methoxybenzoic acid.
Reduction: Formation of 3-fluoro-4-methoxyaniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-fluoro-4-methoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-fluoro-4-methoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-fluoro-4-methoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide is unique due to the presence of the cyclopropyl group, which imparts rigidity and influences the compound’s overall conformation and reactivity. This structural feature distinguishes it from other similar compounds and contributes to its specific biological and chemical properties.
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2S/c1-20-14-3-2-11(8-13(14)17)15(19)18-10-16(5-6-16)12-4-7-21-9-12/h2-4,7-9H,5-6,10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BORHEOGMMQIQLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2(CC2)C3=CSC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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